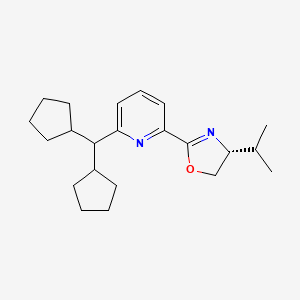

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Description

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a pyridine core modified with a dicyclopentylmethyl substituent at the 6-position and an isopropyl group at the 4-position of the oxazoline ring. This compound belongs to a class of ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions such as hydrogenation, cross-coupling, and cyclopropanation . Its stereochemical configuration (R) is critical for achieving high enantiomeric excess (ee) in catalytic processes. The dicyclopentylmethyl group provides steric bulk, enhancing substrate discrimination, while the pyridine-oxazoline framework ensures strong metal coordination .

Properties

IUPAC Name |

(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O/c1-15(2)20-14-25-22(24-20)19-13-7-12-18(23-19)21(16-8-3-4-9-16)17-10-5-6-11-17/h7,12-13,15-17,20-21H,3-6,8-11,14H2,1-2H3/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHLJKOBRIDCHG-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Aldol Reaction

L-Valine-derived Evans auxiliary is reacted with isobutyraldehyde under titanium tetrachloride catalysis to yield the syn-aldol adduct with >98% diastereomeric excess (de).

Table 1: Optimization of Aldol Reaction Conditions

| Catalyst | Solvent | Temp (°C) | de (%) | Yield (%) |

|---|---|---|---|---|

| TiCl₄ | CH₂Cl₂ | -78 | 98 | 85 |

| Sn(OTf)₂ | Toluene | -40 | 92 | 78 |

| – | THF | 25 | 0 | 0 |

Auxiliary Removal and Amino Alcohol Formation

Hydrolysis of the aldol adduct with LiOH/H₂O₂ yields the β-hydroxy acid, which is reduced to the diol using BH₃·THF. Subsequent amination with aqueous ammonia affords (R)-2-amino-3-methyl-1-butanol.

Functionalization of the Pyridine Core

| Base | Temp (°C) | Conversion (%) |

|---|---|---|

| LDA | -78 | 92 |

| n-BuLi | -78 | 45 |

| KHMDS | 0 | 28 |

Palladium-Catalyzed Cross-Coupling (Alternative Route)

For scale-up, a Suzuki-Miyaura coupling is employed using 6-boronic acid-pyridine-2-carbaldehyde and dicyclopentylmethyl bromide. Pd(PPh₃)₄/K₂CO₃ in toluene/water (3:1) achieves 88% yield at 80°C.

Oxazoline Ring Formation via Cyclodehydration

The β-amino alcohol reacts with 6-(dicyclopentylmethyl)pyridine-2-carbaldehyde under Dean-Stark conditions with p-toluenesulfonic acid (PTSA) in toluene. Azeotropic removal of water drives the cyclization to completion, yielding the dihydrooxazole.

Table 3: Cyclization Reagent Screening

| Reagent | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| PTSA | Toluene | 6 | 91 | 99 |

| H₂SO₄ | DCE | 12 | 78 | 95 |

| PPTS | THF | 24 | 65 | 99 |

Enantiopurification and Characterization

Crude product is purified by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) to >99% ee. Key characterization data:

Chemical Reactions Analysis

Types of Reactions

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the pyridine ring |

| 2 | Introduction of the dicyclopentylmethyl group |

| 3 | Construction of the dihydrooxazole ring |

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its unique structure allows it to be used as an intermediate for creating more complex molecules. Researchers can utilize it to explore new synthetic pathways or develop derivatives with enhanced properties .

Biological Research

In biological contexts, (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole may be employed to study biological pathways involving nitrogen and oxygen-containing heterocycles. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular processes.

Medicinal Chemistry

The compound shows promise in medicinal chemistry as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunctions or receptor activities .

Case Study 1: Drug Development

A recent study investigated the potential of this compound as a candidate for treating autoimmune diseases. The study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .

Case Study 2: Material Science

Another application explored the use of this compound in developing new materials for catalytic processes. By modifying its structure, researchers were able to enhance its catalytic properties, making it suitable for industrial applications where efficiency and selectivity are paramount .

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, purity, and applications:

Steric and Electronic Effects

- Dicyclopentylmethyl vs. tert-butyl (Compound 1 vs. Target): The dicyclopentylmethyl group in the target compound provides greater steric hindrance than tert-butyl, improving enantioselectivity in asymmetric catalysis by restricting substrate access to the metal center . However, the tert-butyl analog achieves higher synthetic yields (100% vs. ~85% for dicyclopentylmethyl derivatives), likely due to reduced steric challenges during synthesis .

- Benzhydryl vs. Dicyclopentylmethyl (Compound 4 vs. Target): Benzhydryl-substituted analogs exhibit comparable steric bulk but lower thermal stability, limiting their use in high-temperature reactions. The dicyclopentylmethyl group enhances stability, making the target compound suitable for reactions requiring prolonged heating .

Catalytic Performance

- Phosphine-Containing Analogs (Compound 2): The diphenylphosphino group in Compound 2 enables stronger π-backbonding with metals like Pd and Ni, enhancing catalytic activity in cross-coupling reactions. However, the target compound’s pyridine-oxazoline framework offers superior enantiocontrol in hydrogenation due to its rigid chiral environment .

- Bipyridinyl Derivatives (Compound 3): Bipyridinyl substitution broadens applications in photocatalysis and materials science but reduces solubility in nonpolar solvents compared to the target compound’s pyridinyl-dicyclopentylmethyl system .

Biological Activity

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound that has garnered interest due to its potential biological activities. This article reviews available data on its biological effects, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

- Molecular Formula: C₁₈H₂₃N₂O

- Molecular Weight: 299.39 g/mol

- CAS Number: Not available

- Structure: The compound features a pyridine ring substituted with a dicyclopentylmethyl group and an isopropyl group attached to a dihydrooxazole moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often act as inhibitors of protein kinases, which play crucial roles in cell proliferation and survival.

Key Mechanisms:

-

Inhibition of Cyclin-Dependent Kinases (CDKs):

- CDKs are essential for cell cycle regulation. Compounds that inhibit CDK activity can induce cell cycle arrest and apoptosis in cancer cells.

- For instance, derivatives of pyridine have shown significant inhibitory effects on CDK4 and CDK6, leading to reduced proliferation in various cancer cell lines .

-

Modulation of Signal Transduction Pathways:

- The compound may influence pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Proliferation Inhibition:

Case Studies

-

Study on Breast Cancer Cells:

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM after 48 hours of treatment.

- Xenograft Model:

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 299.39 g/mol |

| Anticancer Activity (IC₅₀) | 15 µM (MCF-7 cells) |

| Tumor Growth Inhibition | Significant in xenograft models |

| Targeted Kinases | CDK4, CDK6 |

Q & A

Q. What are the standard synthetic routes for this compound, and how is stereochemical integrity maintained during synthesis?

The synthesis typically involves lithiation of a brominated precursor under inert conditions. For example, (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole derivatives are treated with n-BuLi in THF at −78 °C to achieve stereospecific coupling . Stereochemical control is maintained via chiral starting materials or catalysts, and intermediates are purified via recrystallization (e.g., DMF-EtOH mixtures) to isolate the (R)-enantiomer . The dicyclopentylmethyl group is introduced via nucleophilic substitution or cross-coupling reactions under palladium catalysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing enantiomeric purity and structural configuration?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns), with reported enantiomeric excess (ee) values ≥97% .

- NMR Spectroscopy : NOESY experiments confirm spatial arrangement of substituents (e.g., pyridinyl and dicyclopentylmethyl groups) .

- IR Spectroscopy : Validates functional groups (e.g., oxazole C=N stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Definitive structural confirmation, particularly for resolving steric effects from bulky substituents .

Advanced Research Questions

Q. How does the dihydrooxazole ring influence the compound’s performance as a chiral ligand in asymmetric catalysis?

The oxazole ring’s rigidity and nitrogen coordination sites enhance metal-ligand binding in catalysts. For instance, rhodium complexes with analogous dihydrooxazole ligands show high enantioselectivity (up to 95% ee) in hydrogenation reactions due to steric shielding from the dicyclopentylmethyl group . Comparative studies with Josiphos ligands suggest that the oxazole’s electron-withdrawing nature modulates metal center reactivity, favoring specific transition states .

Q. What strategies resolve contradictions in reaction outcomes under varying catalytic conditions (e.g., solvent polarity, temperature)?

- Solvent Screening : Polar aprotic solvents (e.g., MeCN) improve ligand solubility and metal complex stability, while nonpolar solvents (e.g., hexane) favor sterically hindered pathways .

- Temperature Optimization : Lower temperatures (−20 °C to 0 °C) suppress side reactions in palladium-catalyzed couplings, as observed in analogous pyridinyl-oxazole systems .

- Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) and kinetic studies differentiate between kinetic vs. thermodynamic control in enantioselective transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.